2-Mercaptonicotinonitrile

Vue d'ensemble

Description

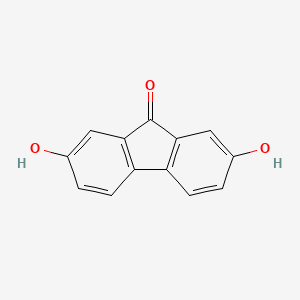

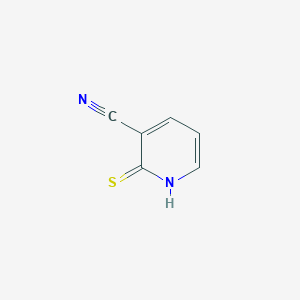

2-Mercaptonicotinonitrile (2-MNC) is an organic compound that belongs to the mercaptonicotinonitrile family of compounds. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. 2-MNC has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of various compounds, and is also used as a catalyst in certain reactions. In addition, 2-MNC has been found to have potential therapeutic applications in the treatment of certain diseases.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Regioselective Bis- and Polyalkylation of 2-Mercaptonicotinonitrile Derivatives 2-Mercaptonicotinonitriles have been studied for their synthetic utility as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines). These compounds undergo alkylation with corresponding bis- and poly(halo) compounds, favoring S-alkylation over N-alkylation. This study highlights the compound's role in synthesizing complex molecular structures, enhancing the understanding of its regioselective alkylation properties (Abd El-Fatah et al., 2017).

Bis(thienopyridines) Synthesis Efforts to synthesize bis(thieno[2,3-b]pyridines) were made using this compound derivatives. The work presents an innovative approach to creating novel hybrid molecules, emphasizing the compound's potential in crafting complex chemical structures (Salem et al., 2020).

Surface Modification and Sensor Development

Surface Layer‐by‐Layer Chemical Deposition for Nanosized Thin‐Film Formation 2-Mercaptonicotinic acid reacted with various metal ions using a layer-by-layer chemical deposition technique, forming thin-film nanosized metal complexes. This study explores the compound's utility in modifying surfaces at the nanoscale, offering insights into its potential applications in electronics or material science (Haggag, 2010).

Modified Electrodes for Potentiometric Determination Mercapto compounds including 2-mercaptonicotinonitriles were used to modify carbon paste electrodes. These electrodes demonstrated high selectivity and sensitivity in potentiometric determination, underscoring the compound's application in developing sensitive and selective sensors for chemical detection (Mashhadizadeh et al., 2008).

Novel Compounds and Complexes Formation

Synthesis of Novel Eighteen-Tin-Nuclear Macrocyclic Complex 2-Mercaptonicotinic acid was used in synthesizing a novel eighteen-tin-nuclear macrocyclic complex, demonstrating the compound's role in creating complex and structurally unique chemical entities. This study provides valuable insights into the chemical behavior and potential applications of this compound in synthesizing novel compounds (Ma et al., 2003).

Synthesis of Metal Complexes with Organic Ligands Research on 2-mercaptonicotinic acid also involves synthesizing copper subgroup metal complexes, highlighting the compound's utility in forming complex compounds with unique physical and chemical properties. These findings open pathways for potential practical applications of the compound in various fields (Marakina et al., 2021).

Mécanisme D'action

Target of Action

It is known to have inhibitory potency against nitrous .

Mode of Action

2-Mercaptonicotinonitrile is a synthetic sulfoxide used in the synthesis of diazonium salts, which are further used to synthesize alkylating agents . The reaction mechanism of this compound involves condensation with iodomethane followed by alkylation . This process can be carried out using silico analysis .

Biochemical Pathways

Its role in the synthesis of diazonium salts and alkylating agents suggests that it may influence pathways involving these compounds .

Pharmacokinetics

Its molecular weight of 13617 g/mol and its solid form may influence its bioavailability and pharmacokinetic properties.

Result of Action

Its role in the synthesis of diazonium salts and alkylating agents suggests that it may have significant effects at the molecular level .

Analyse Biochimique

Biochemical Properties

2-Mercaptonicotinonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is particularly known for its inhibitory effects on nitrous compounds. The compound interacts with enzymes involved in the synthesis of diazonium salts, which are crucial for creating alkylating agents . These interactions are typically characterized by the formation of covalent bonds between this compound and the active sites of the enzymes, leading to inhibition of their activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to enhance the proliferation and survival of mesenchymal stem cells at higher passage numbers . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby promoting cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit enzymes involved in the synthesis of diazonium salts by forming covalent bonds with their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of diazonium salts. The compound interacts with enzymes and cofactors that facilitate these metabolic reactions . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in the detoxification of nitrous compounds, thereby influencing the overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its activity and function, as it may accumulate in specific tissues or organelles where it exerts its effects.

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in these compartments . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, where it can modulate cellular processes and functions.

Propriétés

IUPAC Name |

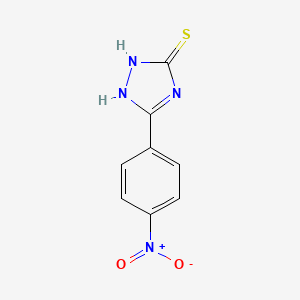

2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEKYGNDJZUZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402722 | |

| Record name | 2-Mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52505-45-0 | |

| Record name | 3-Cyano-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52505-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052505450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52505-45-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches for incorporating 2-Mercaptonicotinonitrile into more complex structures?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing thieno[2,3-b]pyridine derivatives. A common strategy involves reacting this compound with various halo-compounds, such as chloroacetyl derivatives or bis-bromoacetyl derivatives, in the presence of a base like sodium ethoxide. [, , ] This reaction leads to the formation of thioether intermediates, which can undergo further cyclization to yield the desired thieno[2,3-b]pyridine structures. [, , ] This approach allows for the introduction of diverse substituents onto the thieno[2,3-b]pyridine scaffold, enabling the exploration of structure-activity relationships and the development of compounds with tailored properties.

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound possesses a thiol group (-SH) adjacent to a nitrile group (-CN) on a pyridine ring. This unique arrangement contributes to its reactivity in several ways. The thiol group acts as a nucleophile, readily reacting with electrophiles like alkyl halides, while the presence of the electron-withdrawing nitrile group enhances the acidity of the thiol proton, making it easier to deprotonate and generate the more nucleophilic thiolate anion. [] Additionally, the proximity of the thiol and nitrile groups facilitates cyclization reactions, leading to the formation of heterocyclic systems like thieno[2,3-b]pyridines.

Q3: What are some notable applications of this compound derivatives?

A3: Research highlights the potential of this compound derivatives in various fields. For example, 5-arylazo-2-(arylidenehydrazino)-2-thiazolin-4-one dyes incorporating this scaffold have been synthesized and investigated for their application as disperse dyes for polyester fibers. [] These dyes demonstrated excellent washing, perspiration, and sublimation fastness properties, suggesting their suitability for textile applications. Additionally, some derivatives show promising antimicrobial activity, particularly against bacteria like S. pneumoniae and E. coli, and fungi like A. fumigatus. [] This activity underscores their potential as lead compounds for the development of novel antimicrobial agents.

Q4: Are there any computational studies on this compound derivatives, and what insights have they provided?

A4: Computational studies have been employed to investigate the regioselective bis- and polyalkylation of this compound and related compounds. [] These studies aim to understand the factors influencing the selectivity of alkylation reactions, providing insights into reaction mechanisms and enabling the prediction of product distributions. Furthermore, molecular docking studies have been used to explore the potential interactions of this compound derivatives with biological targets like ATPase, enoyl reductase, and dihydrofolate reductase. [] These studies offer valuable information about potential mechanisms of action and guide the design of compounds with improved potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)